2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile
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Overview
Description
2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile is a heterocyclic compound that features a benzimidazole core with a methyl group at the 5-position and a malononitrile moiety at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile typically involves the condensation of 5-methyl-1H-benzo[d]imidazole-2-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include polar solvents, catalysts like palladium or platinum, and varying temperatures and pressures depending on the desired reaction .
Scientific Research Applications
2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the proliferation of cancer cells through various signaling pathways .
Comparison with Similar Compounds
2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile can be compared with other benzimidazole derivatives, such as:
5-Methyl-1H-benzo[d]imidazole-2-carbaldehyde: A precursor in the synthesis of the target compound, known for its own biological activities.
2-(1H-benzo[d]imidazol-2-yl)malononitrile: Lacks the methyl group at the 5-position, which may influence its chemical reactivity and biological properties.
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Another derivative with a chloro substituent, which can alter its electronic properties and reactivity.
Properties
Molecular Formula |
C11H8N4 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N4/c1-7-2-3-9-10(4-7)15-11(14-9)8(5-12)6-13/h2-4,14-15H,1H3 |
InChI Key |
ZNYZQKIKNQZIPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C#N)C#N)N2 |
Origin of Product |
United States |
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